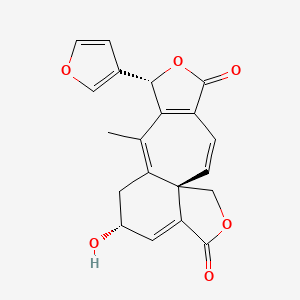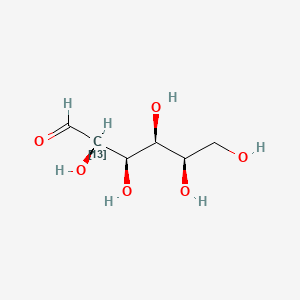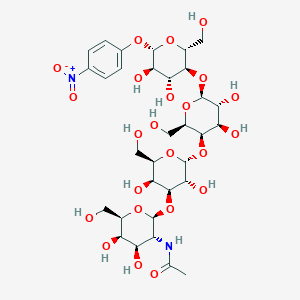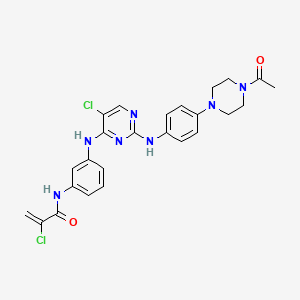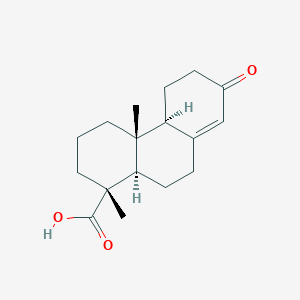
13-Oxopodocarp-8(14)-en-18-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Keto-8(14)-Podocarpen-18-oic acid is a naturally occurring diterpenoid compound It is derived from the podocarpus species, a genus of coniferous trees and shrubs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Keto-8(14)-Podocarpen-18-oic acid typically involves multiple steps, starting from simpler diterpenoid precursors. The process often includes oxidation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of 13-Keto-8(14)-Podocarpen-18-oic acid may involve biotechnological approaches, such as microbial fermentation, to produce the compound in larger quantities. This method leverages the metabolic pathways of specific microorganisms to convert substrates into the desired diterpenoid compound.
Chemical Reactions Analysis
Types of Reactions
13-Keto-8(14)-Podocarpen-18-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized diterpenoids, while reduction can produce less oxidized forms.
Scientific Research Applications
13-Keto-8(14)-Podocarpen-18-oic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex diterpenoid compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of natural product-based pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 13-Keto-8(14)-Podocarpen-18-oic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, influencing gene expression, or interacting with cellular receptors. These interactions can lead to various biological responses, such as anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
13,14-Dihydro-15-Keto-Prostaglandin F2α: A metabolite of prostaglandin F2α with similar structural features.
13,14-Dihydro-15-Keto-Prostaglandin E2: Another prostaglandin metabolite with comparable chemical properties.
Uniqueness
13-Keto-8(14)-Podocarpen-18-oic acid is unique due to its specific diterpenoid structure, which distinguishes it from other similar compounds
Properties
Molecular Formula |
C17H24O3 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H24O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h10,13-14H,3-9H2,1-2H3,(H,19,20)/t13-,14+,16+,17+/m0/s1 |
InChI Key |
DXXGHDAWCPTRPU-XOSAIJSUSA-N |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1CCC3=CC(=O)CC[C@H]23)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC3=CC(=O)CCC23)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
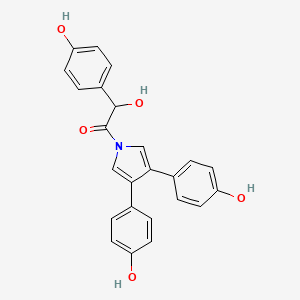
![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)



